molecular formula C11H14N4OS B14612644 2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide CAS No. 57989-22-7

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide

Katalognummer: B14612644
CAS-Nummer: 57989-22-7
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: FAKZLUQDROAKLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a carbamothioylhydrazinylidene group, which contributes to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide typically involves the reaction of ethyl phenylacetate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to the inhibition of enzymatic activity or the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

57989-22-7

Molekularformel

C11H14N4OS

Molekulargewicht

250.32 g/mol

IUPAC-Name

2-(carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C11H14N4OS/c1-2-15(9-6-4-3-5-7-9)10(16)8-13-14-11(12)17/h3-8H,2H2,1H3,(H3,12,14,17)

InChI-Schlüssel

FAKZLUQDROAKLO-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=CC=C1)C(=O)C=NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.